molecular formula C17H14N2O2 B11972566 N-(2-(1H-Indol-3-yl)acetyl)benzamide CAS No. 97485-20-6

N-(2-(1H-Indol-3-yl)acetyl)benzamide

Cat. No.: B11972566
CAS No.: 97485-20-6
M. Wt: 278.30 g/mol
InChI Key: HNLXFGCMTPMMDN-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)acetyl)benzamide is a chemical compound with the molecular formula C17H14N2O2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)acetyl)benzamide typically involves the reaction of indole-3-acetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)acetyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ions in acidic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound, such as N-(2-(1H-Indol-3-yl)ethyl)benzamide.

    Substitution: Substituted indole derivatives, depending on the electrophile used.

Scientific Research Applications

N-(2-(1H-Indol-3-yl)acetyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)acetyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)acetamide
  • N-[2-(1H-indol-3-yl)ethyl]benzamide
  • N-{1-[2-(1H-indol-3-yl)ethyl]-1,2,3,6-tetrahydro-4-pyridinyl}benzamide

Uniqueness

N-(2-(1H-Indol-3-yl)acetyl)benzamide is unique due to its specific substitution pattern on the indole ring and the presence of the benzamide group. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

97485-20-6

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)acetyl]benzamide

InChI

InChI=1S/C17H14N2O2/c20-16(19-17(21)12-6-2-1-3-7-12)10-13-11-18-15-9-5-4-8-14(13)15/h1-9,11,18H,10H2,(H,19,20,21)

InChI Key

HNLXFGCMTPMMDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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